
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)benzamide is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a member of the oxadiazole family of compounds, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of this compound is not fully understood and requires further investigation.
4. Combination therapy: The potential of this compound in combination with other therapeutic agents is an area of active research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)benzamide in lab experiments include:
1. High potency: This compound has been shown to be highly potent in vitro and in vivo.
2. Selectivity: This compound has been shown to have high selectivity for its target molecules.
3. Low toxicity: Studies have shown that this compound has low toxicity, making it a safe compound to use in lab experiments.
The limitations of using this compound in lab experiments include:
1. Limited solubility: This compound has limited solubility in water, making it difficult to use in some experiments.
2. High cost: The synthesis of this compound is complex, making it expensive to obtain.
3. Limited availability: This compound is not widely available, making it difficult to obtain for some experiments.
Direcciones Futuras
The potential therapeutic applications of 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)benzamide have led to several avenues for future research. Some of the future directions for research include:
1. Development of analogs: The development of analogs of this compound with improved pharmacological properties is an area of active research.
2. Clinical trials: The potential therapeutic applications of this compound warrant further investigation in clinical trials.
3.
Métodos De Síntesis
The synthesis of 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)benzamide involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 3-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with benzoyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)benzamide has been the subject of several scientific studies due to its potential therapeutic applications. Some of the areas where this compound has been studied include:
1. Cancer Research: Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells.
2. Neurological Disorders: Research has shown that this compound has neuroprotective properties and can be used to treat neurological disorders such as Alzheimer's disease.
3. Inflammation: Studies have shown that this compound has anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c1-29-17-8-6-7-16(14-17)25-23(28)18-9-4-5-10-19(18)24-26-22(27-32-24)15-11-12-20(30-2)21(13-15)31-3/h4-14H,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEIAOFJAGIQLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

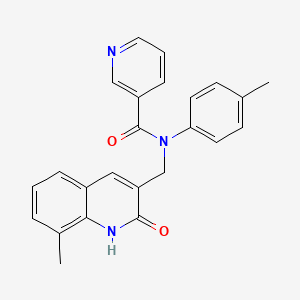
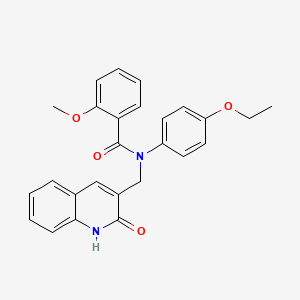
![(Z)-N'-(4-chlorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7695072.png)
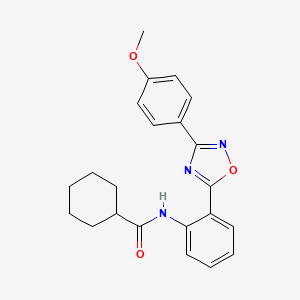
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695111.png)

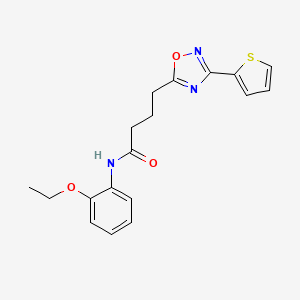




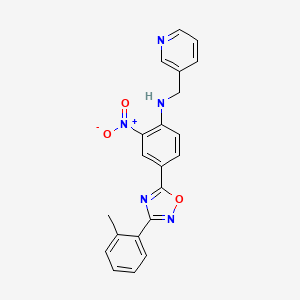

![N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695159.png)